molecular formula C18H22N2O8 B12886120 Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate CAS No. 66709-35-1

Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate

Cat. No.: B12886120
CAS No.: 66709-35-1
M. Wt: 394.4 g/mol
InChI Key: LOGXMILKFVJHAN-UHFFFAOYSA-N
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Description

Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate is a complex organic compound with the molecular formula C18H22N2O8 This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with various functional groups including a nitrophenyl group and ester functionalities

Preparation Methods

The synthesis of Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate typically involves multiple steps. One common synthetic route starts with the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then reacted with diethyl malonate under basic conditions to form the corresponding diethyl ester. The ester is subsequently cyclized to form the pyrrolidine ring, followed by acetylation and hydroxylation to yield the final product .

Chemical Reactions Analysis

Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrolidine ring may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and biological properties.

Biological Activity

Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate (CAS Number: 66709-35-1) is a compound belonging to the pyrrolidine family, which has garnered interest for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O8_{8}
  • Molecular Weight : 378.38 g/mol

The compound features a pyrrolidine ring substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives in cancer treatment. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the anticancer properties of related pyrrolidine derivatives, compounds were tested on A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The following table summarizes the cytotoxic effects observed:

CompoundIC50 (µM)Cell LineReference
This compoundTBDA549
Cisplatin10A549
Compound XTBDA549

Note: TBD indicates that specific IC50 values for this compound were not provided in the study.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria.

Antimicrobial Efficacy

In vitro studies have demonstrated that pyrrolidine derivatives exhibit activity against various pathogens. The following table illustrates the antimicrobial activity against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)TBD
Escherichia coliTBD
Klebsiella pneumoniaeTBD

Note: Specific MIC values for this compound were not detailed in the available literature.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in the context of type 2 diabetes management. It has been shown to inhibit carbohydrate hydrolysis enzymes such as α-glucosidase and α-amylase.

Enzyme Inhibition Study

A study focusing on related pyrrolidine derivatives reported significant inhibitory activity against these enzymes, which are crucial in carbohydrate metabolism:

EnzymeInhibition Percentage (%) at 100 µMReference
α-GlucosidaseTBD
α-AmylaseTBD

Note: Specific inhibition percentages for this compound were not provided.

Properties

CAS No.

66709-35-1

Molecular Formula

C18H22N2O8

Molecular Weight

394.4 g/mol

IUPAC Name

diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate

InChI

InChI=1S/C18H22N2O8/c1-3-27-16(23)18(17(24)28-4-2)10-9-14(21)19(18)15(22)11-12-7-5-6-8-13(12)20(25)26/h5-8,14,21H,3-4,9-11H2,1-2H3

InChI Key

LOGXMILKFVJHAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(N1C(=O)CC2=CC=CC=C2[N+](=O)[O-])O)C(=O)OCC

Origin of Product

United States

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